molecular formula C13H11NO4 B1293611 p-(p-Nitrophenoxy)anisole CAS No. 6337-24-2

p-(p-Nitrophenoxy)anisole

Cat. No. B1293611
CAS RN: 6337-24-2
M. Wt: 245.23 g/mol
InChI Key: NBCQLWNLTLMGCB-UHFFFAOYSA-N
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Patent
US04976773

Procedure details

4-Bromonitrobenzene (4.0 g), hydroquinone monomethyl ether (3.1 g), potassium hydroxide (1.5 g) and copper powder (0.1 g) were mixed and the reaction was carried out at 160° C. to 200° C. for 3 hours. After cooling to room temperature, the reaction mixture was extracted with benzene (100 ml), and the extract was washed with 1N sodium hydroxide, water, and saturated aqueous sodium chloride. After drying over magnesium sulfate, the solvent was evaporated under a reduced pressure and the residue obtained was purified by medium pressure column chromatography using silica gel, to obtain 4-(4-nitrophenoxy)phenol methyl ether (1.5 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([OH:17])=[CH:15][CH:14]=1.[OH-].[K+]>[Cu]>[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([O:17][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3.1 g
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with benzene (100 ml)
WASH
Type
WASH
Details
the extract was washed with 1N sodium hydroxide, water, and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by medium pressure column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.